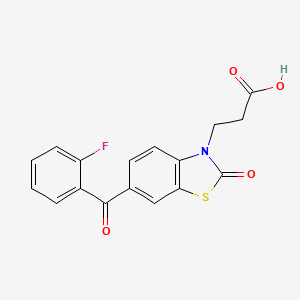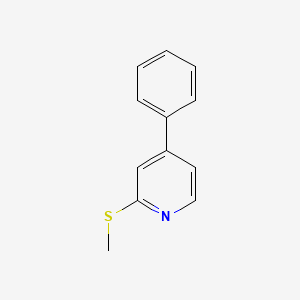
Pyridine, 2-(methylthio)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-(methylthio)-4-phenyl- is an organic compound with the molecular formula C12H11NS. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique structure, where a phenyl group is attached to the fourth position of the pyridine ring, and a methylthio group is attached to the second position. This combination of functional groups imparts distinct chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(methylthio)-4-phenyl- typically involves the reaction of 2-chloropyridine with thiophenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the thiophenol group. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a column packed with a suitable catalyst can facilitate the efficient production of 2-methylthio-4-phenylpyridine .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-(methylthio)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenyl group or to convert the pyridine ring to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 2-(methylthio)-4-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of Pyridine, 2-(methylthio)-4-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit enzyme activity by binding to the active site and blocking substrate access. The pathways involved in its action include signal transduction pathways and metabolic pathways that are crucial for cellular function .
Comparison with Similar Compounds
Pyridine, 2-(methylthio)-: This compound lacks the phenyl group at the fourth position, making it less bulky and potentially less reactive.
Pyridine, 4-phenyl-: This compound lacks the methylthio group at the second position, which affects its chemical reactivity and interaction with other molecules.
Thiophenol: This compound contains a thiol group attached to a benzene ring, making it structurally similar but lacking the pyridine ring.
Uniqueness: Pyridine, 2-(methylthio)-4-phenyl- is unique due to the presence of both the phenyl and methylthio groups, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds .
Properties
CAS No. |
445475-48-9 |
|---|---|
Molecular Formula |
C12H11NS |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
2-methylsulfanyl-4-phenylpyridine |
InChI |
InChI=1S/C12H11NS/c1-14-12-9-11(7-8-13-12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
OSLBTCCTEOUURK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B12584720.png)
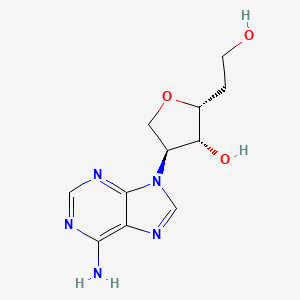
![6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12584741.png)
![4-[(Thiophen-2-yl)methyl]glutamic acid](/img/structure/B12584755.png)
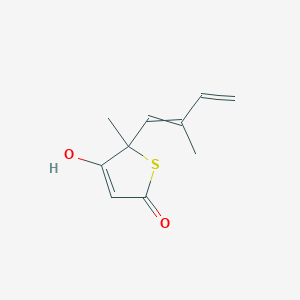

![3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12584770.png)
![Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12584772.png)
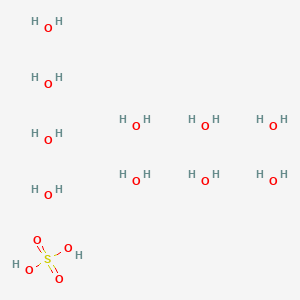
![5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12584790.png)
![1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene](/img/structure/B12584796.png)
![N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide](/img/structure/B12584809.png)
